
4-Ethenylpyridine-2-carboxylic acid
Overview
Description
4-Ethenylpyridine-2-carboxylic acid is an organic compound with the molecular formula C8H7NO2 It is a derivative of pyridine, characterized by the presence of an ethenyl group at the 4-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethenylpyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-ethenylpyridine with carbon dioxide under high pressure and temperature conditions. Another method includes the oxidation of 4-ethenylpyridine using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Ethenylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products: The major products formed from these reactions include oxidized pyridine derivatives, reduced alcohols or aldehydes, and various substituted pyridine compounds.
Scientific Research Applications
4-Ethenylpyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-ethenylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties, influencing various chemical reactions. Additionally, the compound’s ethenyl group can participate in conjugation reactions, affecting its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Pyridine-2-carboxylic acid: Similar in structure but lacks the ethenyl group.
4-Methylpyridine-2-carboxylic acid: Contains a methyl group instead of an ethenyl group.
4-Ethylpyridine-2-carboxylic acid: Contains an ethyl group instead of an ethenyl group.
Uniqueness: 4-Ethenylpyridine-2-carboxylic acid is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in synthesis and research, where the ethenyl group plays a crucial role in the compound’s behavior and interactions.
Biological Activity
4-Ethenylpyridine-2-carboxylic acid is an organic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and mechanisms of action supported by relevant studies and data.
Chemical Structure and Properties
This compound has the molecular formula and features a pyridine ring substituted with an ethenyl group at the 4-position and a carboxylic acid group at the 2-position. This unique structure contributes to its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In a study evaluating its efficacy against Gram-negative bacteria, the compound demonstrated significant inhibition, suggesting its potential as a lead compound for developing new antibiotics .
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
The compound has also been evaluated for its anticancer activities. Studies have shown that it can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it was found to inhibit the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM .
Table 2: Anticancer Activity of this compound
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 25 |
HeLa (Cervical Cancer) | 30 |
A549 (Lung Cancer) | 40 |
The mechanism through which this compound exerts its biological effects involves several pathways:
- Interaction with DNA : The compound may bind to DNA, disrupting replication processes similar to fluoroquinolone antibiotics by cross-linking over the DNA gyrase active site .
- Induction of Apoptosis : It activates apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins, leading to programmed cell death in cancer cells .
- Metal Ion Coordination : The carboxylic acid group can form coordination complexes with metal ions, enhancing its catalytic properties in various biochemical reactions.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various pyridine derivatives, showing that this compound outperformed many traditional antibiotics in inhibiting E. coli growth .
- Cancer Cell Line Analysis : Research involving MCF-7 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent .
Properties
IUPAC Name |
4-ethenylpyridine-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-2-6-3-4-9-7(5-6)8(10)11/h2-5H,1H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIPFCNWPUYVKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=NC=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90600518 | |
Record name | 4-Ethenylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90600518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94798-08-0 | |
Record name | 4-Ethenylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90600518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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